3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide
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Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have various biochemical and physiological effects when used in laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. Additionally, this compound has been found to inhibit the activity of various proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
When used in laboratory experiments, this compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain, inhibit cancer cell growth and proliferation, and have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide in laboratory experiments is its unique chemical structure, which allows for specific interactions with enzymes and proteins in the body. Additionally, this compound has been found to have low toxicity levels, making it safe for use in laboratory experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are many future directions for the study of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent and as a treatment for neurological disorders. Further studies could also be done to explore the potential interactions of this compound with other drugs and chemicals. Overall, the unique chemical structure and potential scientific applications of this compound make it a promising area for future scientific research.
Synthesis Methods
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate, followed by the reaction of the resulting compound with nitrobenzene and acetic anhydride. The final step involves the reaction of the resulting compound with 2-amino-2-methyl-1-propanol to yield the final product.
Scientific Research Applications
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to have various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has potential anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c18-12-3-1-11(2-4-12)17-20-16(26-21-17)10-9-15(23)19-13-5-7-14(8-6-13)22(24)25/h1-8H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUVKWDILUUMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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